molecular formula C9H7BrN2OS B1384221 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 174313-65-6

6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No. B1384221
Key on ui cas rn: 174313-65-6
M. Wt: 271.14 g/mol
InChI Key: SVBCWQRLMSLKSY-UHFFFAOYSA-N
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Patent
US08809355B2

Procedure details

To a suspension of compound 5a (0.65 g, 2.4 mmol) in 6.2 mL of POCl3 was added 10 μL of pyridine and the mixture was heated at 110° C. for 18 hours. The reaction mixture was cooled to rt. and concentrated under reduced pressure. A saturated solution of 50 mL of aqueous NaHCO3 was added to the crude solid and the mixture was extracted with 50 mL of EtOAc. The organic layer was dried over MgSO4, concentrated under reduced pressure and purified by chromatography on a silica gel column. Elution with n-heptane/EtOAc (4:1) as eluent afforded 11a as a white solid (0.52 g, 75%). mp: 124° C.,
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
10 μL
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([S:12][CH3:13])[NH:6][C:5]2=O.N1C=CC=CC=1.O=P(Cl)(Cl)[Cl:23]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([S:12][CH3:13])[N:6]=[C:5]2[Cl:23]

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
BrC=1C=C2C(NC(=NC2=CC1)SC)=O
Name
Quantity
6.2 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Two
Name
Quantity
10 μL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated solution of 50 mL of aqueous NaHCO3 was added to the crude solid
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with 50 mL of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by chromatography on a silica gel column
WASH
Type
WASH
Details
Elution with n-heptane/EtOAc (4:1) as eluent

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC(=NC2=CC1)SC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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